Methylguanidine monohydrochloride
Description
Methylguanidine (B1195345) Monohydrochloride as a Key Guanidino Compound in Biological Investigations
Methylguanidine is a derivative of guanidine (B92328), a compound characterized by a central carbon atom bonded to three nitrogen atoms. nih.gov As a member of the guanidino compounds, methylguanidine participates in various biological processes. It is recognized as a product of protein catabolism and putrefaction. foodb.ca Its significance in biological investigations stems from its identification as a uremic toxin, a substance that accumulates in the body during renal failure. oup.com Furthermore, methylguanidine is a known inhibitor of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide, a key signaling molecule. nih.gov This inhibitory action has made it a valuable tool for studying the physiological and pathological roles of nitric oxide. nih.gov
The table below summarizes the key identifiers and chemical properties of Methylguanidine Monohydrochloride.
| Property | Value |
| IUPAC Name | 2-methylguanidine;hydrochloride |
| Molecular Formula | C2H8ClN3 |
| Molecular Weight | 109.557 g/mol |
| CAS Number | 22661-87-6 |
Historical Context of Methylguanidine Discovery and Initial Research Orientations
The study of guanidino compounds has a long history, with early research focusing on their biological roles and toxicity. nih.gov A significant publication in 1921 by Emil Alphonse Werner and James Bell detailed a method for the preparation of methylguanidine through the interaction of dicyanodiamide and methylammonium (B1206745) chloride. rsc.org Early investigations into methylguanidine were closely linked to its association with uremia, a condition characterized by the accumulation of toxins in the blood due to kidney failure. nih.gov Research from the mid-20th century onwards solidified the understanding of methylguanidine as a notable uremic toxin. nih.gov These initial studies were pivotal in directing research towards understanding the pathological effects of retained guanidino compounds in renal disease.
Contemporary Academic Paradigms in Methylguanidine Research
Modern research on methylguanidine has expanded beyond its role in uremia to explore its potential in other therapeutic areas. A significant area of contemporary investigation is its role as a modulator of enzyme activity.
Nitric Oxide Synthase (NOS) Inhibition: Methylguanidine has been shown to be a non-selective inhibitor of both constitutive and inducible nitric oxide synthase isoforms. nih.gov This property is central to its biological effects, as the overproduction of nitric oxide is implicated in various pathological conditions, including septic shock and inflammation. nih.govtandfonline.com Research has demonstrated that methylguanidine can attenuate inflammation and tissue damage in models of endotoxic shock, at least in part by inhibiting nitric oxide formation. tandfonline.com Studies have explored the concentration-dependent inhibitory effects of methylguanidine on NOS activity, as detailed in the table below. nih.gov
| Concentration of Methylguanidine (mM) | Inhibition of Nitric Oxide Synthase |
| 0.01-3 | Significant and concentration-dependent |
BACE1 Inhibition and Alzheimer's Disease: A more recent and promising avenue of research involves the investigation of methylguanidine derivatives as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.govrsc.org BACE1 is a key enzyme in the production of amyloid-β peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. mdpi.comnih.gov The development of BACE1 inhibitors is a major therapeutic strategy for the treatment of Alzheimer's disease. rsc.org Researchers have synthesized and evaluated novel biaryl guanidine derivatives, demonstrating their potential to inhibit BACE1. nih.gov For instance, 1,3-di(isoquinolin-6-yl) guanidine was synthesized and showed potent BACE1 inhibitory activity. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
carbamimidoyl(methyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C(=N)N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22661-87-6, 21770-81-0 | |
| Record name | Guanidine, methyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, 1-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021770810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Origin and Endogenous Pathways of Methylguanidine
Biosynthetic Routes of Methylguanidine (B1195345) from Metabolic Precursors
The primary metabolic precursor for the synthesis of methylguanidine in the body is creatinine (B1669602). nih.govnih.govnih.gov Research has demonstrated that the administration of creatinine to both normal and uremic subjects leads to a significant and rapid increase in the urinary excretion of methylguanidine. nih.govportlandpress.com In studies with rats suffering from renal failure, the administration of creatinine resulted in a marked increase in methylguanidine levels in the serum, liver, kidney, muscle, and urine over time. nih.gov In contrast, the administration of other potential precursors like arginine and guanidinoacetic acid resulted in only slight changes in methylguanidine levels, confirming that creatinine is the principal source. nih.govnih.gov
The conversion of creatinine to methylguanidine is not fully understood but is thought to involve reactive oxygen species, particularly the hydroxyl radical. nih.gov This biosynthesis has been shown to occur in the peroxisomal fraction of liver cells, concurrently with the synthesis of hydrogen peroxide. nih.gov The process can be inhibited by antioxidants such as dimethylsulfoxide and glutathione (B108866). nih.gov There is also evidence suggesting that a non-enzymatic conversion of creatinine to methylguanidine can occur in the presence of oxygen. nih.govportlandpress.com
Table 1: Metabolic Precursors in Methylguanidine Biosynthesis
| Precursor | Role in Methylguanidine Synthesis | Supporting Evidence |
|---|---|---|
| Creatinine | Primary and major precursor. | Administration leads to a marked increase in methylguanidine levels in various tissues and fluids. nih.govnih.govnih.gov Synthesis from creatinine is observed in isolated liver cells and is concentration-dependent. nih.gov |
| Arginine | Minor or insignificant precursor. | Administration results in only slight increases in methylguanidine levels compared to creatinine. nih.gov |
| Guanidinoacetic Acid | Minor or insignificant precursor. | Administration shows minimal effect on methylguanidine levels in comparison to creatinine. nih.govnih.gov |
Integration of Methylguanidine within Guanidino Compound Metabolic Networks
Methylguanidine is a component of the broader family of guanidino compounds, which are intermediates in arginine metabolism. researchgate.net The metabolic pathways of these compounds are interconnected, and alterations in the levels of one can influence the others. For example, conditions that affect the urea (B33335) cycle and arginine metabolism can lead to changes in the concentrations of various guanidino compounds, including methylguanidine. researchgate.net
In pathological states such as renal failure, the accumulation of methylguanidine is accompanied by changes in other guanidino compounds like guanidinosuccinic acid. researchgate.net Furthermore, methylguanidine itself can influence these networks by acting as an inhibitor of nitric oxide synthase (NOS), an enzyme that metabolizes arginine to produce nitric oxide. nih.gov Both methylguanidine and guanidine (B92328) inhibit the neuronal constitutive and lung inducible isoforms of NOS in a concentration-dependent manner, suggesting a potential feedback mechanism or a pathological consequence of their accumulation. nih.gov The diuretic furosemide (B1674285) has also been shown to significantly increase plasma and urine levels of guanidino compounds and cause a substantial accumulation of methylguanidine in the kidneys. nih.gov
Methylguanidine as an Endogenous Metabolite: Research Perspectives
As an endogenous metabolite, methylguanidine is primarily viewed through the lens of its role as a uremic toxin. nih.gov Uremic toxins are waste products that build up in the blood due to impaired kidney function and can contribute to the symptoms and complications of uremia. nih.gov
However, recent research has unveiled a more complex role for methylguanidine, suggesting it also possesses anti-inflammatory properties. nih.gov Studies have indicated that methylguanidine can significantly inhibit the activity of inducible nitric oxide synthase (iNOS) and the release of tumor necrosis factor-alpha (TNF-α). nih.gov This inhibitory action suggests that methylguanidine could potentially mitigate inflammation and tissue damage in conditions like endotoxic shock. nih.gov This dual identity as both a uremic toxin and a potential anti-inflammatory agent makes methylguanidine a subject of ongoing research to fully understand its physiological and pathological significance.
Distribution and Occurrence of Methylguanidine Across Biological Systems
Methylguanidine is synthesized and distributed throughout various biological systems. In vivo studies in rats have identified several organs and tissues capable of synthesizing methylguanidine, with the primary sites being the liver and kidneys. nih.gov Other tissues, including the lung, muscle, and red blood cells, as well as gut flora, have also been shown to produce methylguanidine. nih.gov The proximal tubules of the kidney have been specifically implicated as a site of production, particularly under conditions of injury and oxidative stress. nih.gov
The compound is found in various biofluids, which reflects its systemic distribution. It is normally excreted in the urine. nih.gov Methylguanidine has been detected and quantified in blood, saliva, and cerebrospinal fluid. Tissue distribution analysis has confirmed its presence in the brain and liver. nih.gov
Table 2: Distribution of Methylguanidine in Biological Systems
| Location Type | Specific Location | Reference |
|---|---|---|
| Organs/Tissues | Liver | nih.govnih.gov |
| Kidney (specifically proximal tubules) | nih.govnih.gov | |
| Lung | nih.gov | |
| Muscle | nih.gov | |
| Brain | nih.gov | |
| Red Blood Cells | nih.gov | |
| Gut Flora | nih.gov | |
| Biofluids | Blood | |
| Urine | nih.govnih.gov | |
| Saliva | ||
| Cerebrospinal Fluid | ||
| Cellular | Cytoplasm |
Molecular Mechanisms and Cellular Interactions of Methylguanidine
Enzymatic Modulation by Methylguanidine (B1195345)
Methylguanidine is recognized for its capacity to inhibit the function of several critical enzymes, most notably those involved in the production of nitric oxide.
Methylguanidine acts as a significant, concentration-dependent inhibitor of nitric oxide synthase (NOS) enzymes. nih.gov These enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vascular regulation, and immune responses. The inhibitory action of methylguanidine extends to both the inducible (iNOS) and constitutive (cNOS) isoforms of the enzyme. nih.gov
Methylguanidine has been demonstrated to be an effective inhibitor of the inducible nitric oxide synthase (iNOS or NOS II) isoform. nih.gov The iNOS enzyme is typically expressed in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, leading to the production of large quantities of NO as part of the immune response. nih.gov In a model of septic shock induced by LPS, treatment with methylguanidine significantly reduced the enhanced NO release. nih.gov Studies comparing various guanidine (B92328) compounds found that while methylguanidine was a less potent inhibitor of cytokine-induced NO formation than aminoguanidine (B1677879), it still exhibited clear inhibitory effects.
The inhibitory effect of methylguanidine is not specific to the inducible isoform. Research shows that it also inhibits the constitutive isoforms of NOS (cNOS), which include the neuronal (nNOS or NOS I) and endothelial (eNOS or NOS III) forms. nih.gov A comparative analysis of its effect on both lung iNOS and neuronal cNOS revealed that methylguanidine acts as a non-selective inhibitor of both isoforms. nih.gov This lack of selectivity suggests that methylguanidine can interfere with both the high-output, inflammation-driven NO production by iNOS and the low-output, signaling-focused NO production by cNOS. nih.gov
| NOS Isoform | Effect of Methylguanidine | Potency/Selectivity | Reference |
| Inducible NOS (iNOS) | Concentration-dependent inhibition | Inhibitory | nih.govnih.gov |
| Constitutive NOS (cNOS) | Concentration-dependent inhibition | Non-selective inhibitor | nih.gov |
There is no direct evidence to suggest that methylguanidine inhibits the enzymatic activity of Cyclooxygenase-2 (COX-2) directly. However, it can indirectly influence the expression of the COX-2 gene. COX-2 is an inducible enzyme, and its transcription is heavily promoted by pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), often via the activation of the NF-κB signaling pathway. nih.gov
Methylguanidine has been shown to significantly inhibit the release of TNF-α from activated macrophages. nih.govnih.gov By reducing the levels of key inflammatory instigators like TNF-α, methylguanidine can suppress the downstream signaling events that lead to the up-regulation of COX-2 expression. nih.gov Indeed, a structurally related guanidine derivative was found to inhibit the LPS-induced transcription of the COX-2 gene by preventing the nuclear translocation of NF-κB. nih.gov Therefore, the influence of methylguanidine on the COX-2 pathway is likely a secondary effect mediated by its primary anti-inflammatory actions on cytokine synthesis and signaling.
While the interaction of methylguanidine with NOS is well-documented, its effects on other enzyme systems are less characterized. However, studies on structurally related guanidino compounds provide some insight. Aminoguanidine, another guanidine compound that also inhibits NOS, is a known inhibitor of the enzyme diamine oxidase (DAO). nih.govnih.gov DAO is the primary enzyme responsible for the degradation of extracellular histamine (B1213489), a key mediator in allergic inflammatory responses. nih.gov The ability of the related compound aminoguanidine to inhibit DAO suggests that enzymes involved in amine metabolism could be potential targets for guanidino compounds, although direct inhibition by methylguanidine itself requires further investigation.
Methylguanidine as an Inhibitor of Nitric Oxide Synthase (NOS) Isoforms
Cellular Signaling and Inflammatory Pathway Modulation by Methylguanidine
Methylguanidine demonstrates significant modulatory effects on cellular signaling, particularly within the pathways that govern inflammation. Its mechanism of action appears to be centered on interfering with the production of and response to key inflammatory signals.
In models of severe inflammation, such as endotoxic shock, methylguanidine has been shown to attenuate the inflammatory cascade. nih.gov This anti-inflammatory effect is linked, in part, to its inhibition of iNOS, which reduces the overproduction of NO. nih.gov Beyond its impact on NO, methylguanidine directly suppresses the synthesis and release of the potent pro-inflammatory cytokine TNF-α. nih.gov In both in vitro studies with LPS-stimulated macrophages and in vivo models, methylguanidine strongly inhibited TNF-α production. nih.gov
The inhibition of key mediators like TNF-α has profound downstream consequences. TNF-α is a primary activator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov By inhibiting TNF-α, methylguanidine can prevent the activation and nuclear translocation of NF-κB. This, in turn, suppresses the transcription of a host of NF-κB-dependent genes, which include not only TNF-α itself (in a feedback loop) but also other cytokines like IL-1β, and enzymes such as iNOS and COX-2. nih.gov Studies using related guanidine derivatives have confirmed this mechanism, showing a dose-dependent inhibition of NF-κB nuclear translocation, which correlated with reduced transcription of these inflammatory mediators. nih.gov
| Signaling Component | Effect of Methylguanidine/Related Compounds | Downstream Consequence | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibits synthesis and release | Reduced activation of downstream inflammatory pathways | nih.govnih.gov |
| Nitric Oxide (NO) | Reduces production via iNOS inhibition | Attenuation of NO-mediated inflammation and damage | nih.gov |
| Nuclear Factor-kappa B (NF-κB) | Inhibits activation/nuclear translocation (shown with related guanidines) | Decreased transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β) | nih.gov |
| Nitrotyrosine Formation | Reduces levels in tissue | Decreased evidence of nitrosative stress and tissue damage | nih.gov |
Impact of Methylguanidine on Tumor Necrosis Factor-alpha (TNF-α) Release Mechanisms
Methylguanidine, a uremic toxin that accumulates in patients with renal failure, has been shown to modulate the release of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. Research indicates that methylguanidine can significantly inhibit the synthesis and release of TNF-α from activated macrophages. nih.gov
In an in vitro study using lipopolysaccharide (LPS)-stimulated J774 macrophage cells, preincubation with methylguanidine (1 mM) resulted in a substantial inhibition of TNF-α release by 73%. nih.gov This effect was comparable to that of N(G)-nitro-L-arginine methyl ester (L-NAME), a known inhibitor of nitric oxide synthase, which inhibited TNF-α release by 72.88%. nih.gov
The inhibitory effect of methylguanidine on TNF-α release has also been demonstrated in vivo. In a study involving rats challenged with LPS, pretreatment with methylguanidine (30 mg/kg, i.p.) led to a dramatic 98.71% reduction in serum TNF-α levels. nih.gov For comparison, rats treated with L-NAME (10 mg/kg, i.p.) showed a 76.47% inhibition of TNF-α serum levels. nih.gov These findings suggest that the immune dysfunction observed in uremia may be partly attributable to the inhibitory effects of accumulated methylguanidine on TNF-α production. nih.gov
The table below summarizes the inhibitory effects of Methylguanidine on TNF-α release as observed in these studies. nih.gov
| Experimental Model | Treatment | Concentration/Dose | TNF-α Release Inhibition (%) |
| In vitro (LPS-stimulated J774 cells) | Methylguanidine | 1 mM | 73% |
| In vitro (LPS-stimulated J774 cells) | L-NAME | 1 mM | 72.88% |
| In vivo (LPS-treated rats) | Methylguanidine | 30 mg/kg, i.p. | 98.71% |
| In vivo (LPS-treated rats) | L-NAME | 10 mg/kg, i.p. | 76.47% |
This table illustrates the significant inhibitory impact of Methylguanidine on TNF-α release in both cell culture and animal models.
Role of Methylguanidine in Oxidative and Nitrosative Stress Pathways
Methylguanidine, as a uremic toxin, is implicated in the complex interplay of oxidative and nitrosative stress, conditions that are prevalent in chronic kidney disease (CKD). nih.govmdpi.com Uremic toxins, in general, are known to promote oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting mitochondrial function. nih.govmdpi.com This leads to cellular damage and inflammation. nih.gov
The role of methylguanidine in nitrosative stress is more directly characterized through its interaction with nitric oxide synthase (NOS) enzymes. Nitrosative stress involves the overproduction of reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite. Methylguanidine has been identified as a non-selective inhibitor of both constitutive and inducible isoforms of NOS. nih.gov
A study examining the effect of methylguanidine on NOS activity demonstrated that it significantly inhibited both the neuronal constitutive NOS (nNOS) and the inducible NOS (iNOS) in a concentration-dependent manner over a range of 0.01-3 mM. nih.gov The lack of selectivity in inhibiting these NOS enzymes suggests that methylguanidine can disrupt the normal physiological roles of nitric oxide, which may contribute to some of the pathological conditions seen in uremia, such as neurological disorders and impaired host defense. nih.gov The inhibition of iNOS, which is often upregulated during inflammation, can lead to the formation of the damaging metabolite peroxynitrite when NO combines with superoxide (B77818) radicals. mdpi.com
The table below details the inhibitory action of Methylguanidine on Nitric Oxide Synthase isoforms.
| NOS Isoform | Effect of Methylguanidine | Concentration Range |
| Neuronal Constitutive NOS (nNOS) | Concentration-dependent inhibition | 0.01-3 mM |
| Inducible NOS (iNOS) | Concentration-dependent inhibition | 0.01-3 mM |
This table shows that Methylguanidine acts as a non-selective inhibitor of key enzymes involved in nitric oxide production, a central element of nitrosative stress pathways.
Methylguanidine in Pathophysiological Processes: Research Insights
Methylguanidine (B1195345) Accumulation in Renal Pathophysiology
The kidney is central to the regulation of methylguanidine levels. In states of renal dysfunction, this regulatory capacity is impaired, leading to the systemic accumulation of methylguanidine, which contributes to the toxic uremic state.
The accumulation of methylguanidine in renal dysfunction is not merely a consequence of reduced excretion but also involves enhanced production. Studies indicate that creatinine (B1669602) is the primary precursor for methylguanidine. nih.gov In animal models of renal failure, the administration of creatinine led to a significant increase in methylguanidine levels across various tissues, including the serum, liver, kidney, and muscle. nih.gov This conversion is thought to be significantly influenced by oxidative stress.
Research has pinpointed the proximal tubules of the kidney as a key site for methylguanidine production. nih.gov In rat models where proximal tubular injury was induced by adenine, there was a corresponding increase in both blood and urinary levels of methylguanidine. nih.gov This was not observed to the same extent in models of glomerular injury, suggesting a specific role for the tubules in its synthesis. nih.gov The mechanism appears to be linked to increased oxidative stress within the injured kidney. In these models, a notable increase in hydroxyl radical production was observed alongside a decrease in the activity of crucial radical-scavenging enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov This environment of heightened oxidative stress, combined with the accumulation of precursors like creatinine, appears to drive the enhanced production of methylguanidine. nih.gov Furthermore, certain substances can induce its accumulation; studies in rats have shown that treatment with the diuretic furosemide (B1674285) can lead to a 10- to 16-fold increase in methylguanidine levels in all zones of the kidney. nih.gov
Methylguanidine is widely recognized as a potent uremic toxin, a substance that accumulates in the body due to kidney failure and contributes to the symptoms and pathology of uremia. acs.org In the context of chronic kidney disease (CKD), its accumulation is associated with various toxic effects. Animal models of CKD, such as those induced by adenine, show a retention of uremic toxins, including methylguanidine, throughout the body. nih.gov
Research has specifically highlighted the neurotoxic potential of methylguanidine. nih.gov Guanidino compounds, as a class, are known to have neurotoxic effects, and methylguanidine is a significant contributor to this toxicity in uremia. nih.gov In vitro studies using mouse hippocampal neuronal cells (HT-22) demonstrated that methylguanidine is toxic to these cells. nih.gov The accumulation of such toxins is believed to be a key cause of the cognitive impairment frequently observed in patients with CKD. nih.gov
Various animal models have been employed to quantify the changes in methylguanidine levels during renal impairment, providing crucial data on its behavior in these conditions.
In a rat model of renal failure, the intraperitoneal administration of creatinine resulted in a marked, time-dependent increase in methylguanidine concentrations in the serum, liver, kidney, muscle, and urine. nih.gov Twenty-four hours after administration, the total amount of newly formed methylguanidine was estimated to be 114 micrograms per 100g of body weight. nih.gov
Another key model involves inducing proximal tubular injury in rats using adenine. nih.gov As the severity of the tubular injury increased, so did the blood and urinary levels of methylguanidine. nih.gov This contrasts with models of glomerular injury, where such increases were not observed, reinforcing the role of the proximal tubules in its production. nih.gov
Studies using the diuretic furosemide in rats also demonstrated significant changes in methylguanidine levels. nih.gov A 5 mg dose of furosemide led to increased plasma and urine levels of several guanidino compounds, but the most dramatic effect was on methylguanidine within the kidney itself, where levels were enhanced by 10 to 16 times in all renal zones. nih.gov
Table 1: Summary of Methylguanidine Levels in Animal Models of Renal Impairment
| Animal Model | Inducing Agent/Condition | Key Findings on Methylguanidine (MG) Levels | Reference |
|---|---|---|---|
| Rats with Renal Failure | Creatinine Administration | Marked, time-dependent increase in MG in serum, liver, kidney, muscle, and urine. | nih.gov |
| Rats with Renal Injury | Adenine | Blood and urinary MG levels increased with the severity of proximal tubular injury. No significant change in glomerular injury models. | nih.gov |
| Diuretic Rats | Furosemide | MG levels increased 10- to 16-fold in all renal zones. Plasma and urine levels also increased. | nih.gov |
Anti-inflammatory Effects of Methylguanidine in Experimental Models
While primarily known as a uremic toxin, emerging research has uncovered a paradoxical role for methylguanidine as an agent with anti-inflammatory properties in certain experimental contexts.
The anti-inflammatory potential of methylguanidine has been evaluated in established models of acute inflammation. In a rat model using carrageenan to induce paw edema and pleurisy, methylguanidine treatment significantly inhibited the inflammatory response. nih.gov This was evidenced by a reduction in paw swelling, decreased pleural exudate formation, and less mononuclear cell infiltration and histological injury. nih.gov
Similarly, in a mouse model of non-septic shock induced by zymosan, methylguanidine demonstrated potent anti-inflammatory effects. nih.gov Treatment led to a significant reduction in peritoneal exudate formation, mononuclear cell infiltration, and histological damage to the intestine and lungs. nih.gov It also reduced markers of organ injury in the kidney, liver, and pancreas. nih.gov
The mechanisms underlying the anti-inflammatory effects of methylguanidine appear to be multi-faceted. A key action is its ability to inhibit nitric oxide synthase (NOS), particularly the inducible form (iNOS). nih.gov In the carrageenan-induced pleurisy model, methylguanidine treatment led to a significant reduction in both the activity and expression of iNOS. nih.gov
Beyond iNOS inhibition, methylguanidine also affects other crucial inflammatory pathways. It has been shown to reduce the expression and activity of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. nih.gov Furthermore, research indicates that methylguanidine can decrease the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-alpha). nih.gov
Methylguanidine also appears to mitigate inflammation by reducing oxidative and nitrosative stress. Studies have shown it reduces the presence of nitrotyrosine, a marker of inflammation-induced protein damage. nih.govnih.gov It also lessens the immunoreactivity of the nuclear enzyme poly(ADP-ribose) synthase (PARS), which is involved in DNA repair and cell death processes triggered by inflammation. nih.govnih.gov
Table 2: Summary of Mechanistic Anti-inflammatory Actions of Methylguanidine
| Mechanism | Effect | Experimental Model | Reference |
|---|---|---|---|
| Inhibition of Nitric Oxide Synthase (NOS) | Reduces activity and expression of inducible NOS (iNOS). | Carrageenan-induced pleurisy | nih.gov |
| Inhibition of Cyclooxygenase-2 (COX-2) | Reduces activity and expression of COX-2. | Carrageenan-induced pleurisy | nih.gov |
| Modulation of Cytokine Release | Reduces the release of Tumor Necrosis Factor-alpha (TNF-alpha). | In vitro and in vivo studies | nih.gov |
| Reduction of Nitrosative Stress | Reduces the formation of nitrotyrosine. | Carrageenan- and zymosan-induced inflammation | nih.govnih.gov |
| Inhibition of PARS Activity | Reduces immunoreactivity of Poly(ADP-ribose) synthase (PARS). | Carrageenan- and zymosan-induced inflammation | nih.govnih.gov |
Methylguanidine's Role in Neurological Processes in Animal Models
Presence and Changes of Methylguanidine in Mammalian Brain During Neurological Perturbations
Research in animal models has demonstrated that the concentration of methylguanidine (MG), an endogenous convulsant, undergoes significant changes in the mammalian brain during certain neurological disturbances. Studies focusing on epilepsy models, such as amygdala and hippocampal kindling in rats, have provided key insights into the presence and fluctuation of MG levels.
In models of amygdala-kindled rats, which mimic aspects of temporal lobe epilepsy, levels of both methylguanidine and guanidinoacetic acid (GAA) were found to be significantly increased in the bilateral amygdala 28 days after the last induced seizure when compared to control animals. Interestingly, these compounds showed a tendency to decrease in the same brain region after electroconvulsive shock seizures. Further investigation revealed that just seven days after the induction of a single afterdischarge in the amygdala, the concentrations of these compounds were significantly elevated in the ipsilateral amygdala. These findings suggest that the increase in methylguanidine is specifically associated with the kindling phenomenon and the resulting epileptic state.
The persistence of these changes is a notable aspect of methylguanidine's profile in neurological perturbations. In amygdala-kindled rats, a significant increase in methylguanidine was observed in the kindled amygdala as long as three months after the completion of kindling. Similarly, in hippocampal-kindled rats, significant elevations in methylguanidine levels were detected in the amygdala ipsilateral to the kindled site at both 7 and 28 days post-kindling. This sustained increase in methylguanidine in the amygdala, irrespective of the primary kindling focus, points to its potential role in establishing and maintaining a state of neuronal hyperexcitability characteristic of epileptogenesis.
Table 1: Changes in Methylguanidine (MG) Levels in Rat Brain After Kindling
| Animal Model | Brain Region | Time After Last Seizure | Change in MG Level |
|---|---|---|---|
| Amygdala-Kindled Rats | Bilateral Amygdala | 28 Days | Significantly Increased |
| Amygdala-Kindled Rats | Kindled Amygdala | 3 Months | 76% Increase |
| Hippocampal-Kindled Rats | Ipsilateral Amygdala | 7 Days | 124% Increase |
| Hippocampal-Kindled Rats | Ipsilateral Amygdala | 28 Days | 110% Increase |
Interactions of Methylguanidine with Neurotransmitter Systems and Free Radical Dynamics in Brain Research
Methylguanidine's impact on neurological processes extends to its interaction with fundamental signaling systems in the brain. Research using mouse spinal cord neurons in primary dissociated cell culture has shown that methylguanidine, along with other guanidino compounds that accumulate in uremia, can inhibit responses to the inhibitory neurotransmitters gamma-aminobutyric acid (GABA) and glycine. This inhibition is dose-dependent and reversible. The proposed mechanism for this action is the blockade of the chloride channel associated with the receptors for these neurotransmitters. By dampening the effects of major inhibitory neurotransmitters, methylguanidine can contribute to a state of neuronal hyperexcitability, which may underlie some of the complex neurological symptoms observed in conditions where this compound accumulates.
Furthermore, there is an intricate relationship between methylguanidine and free radical dynamics, particularly oxidative and nitrosative stress, in the brain. The synthesis of methylguanidine itself is thought to be regulated by active oxygen species. In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, oxidative and nitrosative stress are considered key factors in the pathogenesis, leading to cellular damage, demyelination, and neuronal death. Studies in EAE models have demonstrated that treatment with aminoguanidine (B1677879), a related guanidino compound, can decrease brain nitric oxide production and lipid peroxidation levels while increasing levels of the antioxidant glutathione. nih.gov This suggests that guanidino compounds are closely linked to the balance of free radicals in the brain during neuroinflammatory conditions. The increased production of active oxygen in certain pathological states could, in turn, drive the synthesis of methylguanidine, creating a feedback loop that contributes to neuronal damage.
Methylguanidine in Metabolic Disorder Research
Methylguanidine as a Metabolite and its Implications in Diabetes Research Models
In the context of metabolic disorders, particularly diabetes, methylguanidine has been identified as a significant metabolite with direct implications for disease mechanisms. It is recognized as a uremic toxin that accumulates in renal failure, a common complication of long-standing diabetes. Research has elucidated a potential mechanism by which methylguanidine contributes to the insulin (B600854) resistance often seen in uremia. Studies have shown that methylguanidine can inhibit the binding of insulin to its receptor. nih.gov
In experimental settings, incubating erythrocytes with sera from uremic patients, which contain elevated levels of methylguanidine, resulted in decreased insulin binding. nih.gov This effect was mimicked by the direct application of methylguanidine. A serum concentration of 100 ng/ml of methylguanidine, similar to levels found in pre-dialyzed uremic patients, was sufficient to inhibit insulin binding to a degree comparable to that of uremic serum. nih.gov This inhibitory effect on the initial step of insulin action provides a molecular basis for how methylguanidine can exacerbate or contribute to impaired glucose metabolism, a central feature of diabetes.
Metabolic Perturbations and Methylguanidine Levels in Animal Models of Diabetes
The link between metabolic disturbances and circulating methylguanidine has been explored in diabetes research. Animal models of diabetes, such as those induced by chemicals like alloxan (B1665706) or streptozotocin, are crucial for studying the pathophysiology of the disease and its complications. biotech-asia.orgnih.gov These models exhibit metabolic perturbations, including hyperglycemia and insulin resistance, that mirror the human condition.
While direct, extensive studies measuring methylguanidine in these specific animal models are not widely reported in the provided context, research in human subjects with insulin-dependent diabetes mellitus (IDDM) provides strong evidence for a direct correlation. In children with IDDM, serum levels of methylguanidine were significantly higher in a group with poor glycemic control (defined by HbA1c > 8%) compared to both a well-controlled group and non-diabetic controls. nih.gov Furthermore, a positive correlation was established between methylguanidine levels and markers of long-term glycemic control, namely HbA1c and fructosamine. nih.gov These findings strongly suggest that the degree of metabolic perturbation in diabetes directly influences the circulating levels of methylguanidine. This relationship highlights methylguanidine not only as a uremic toxin but also as a potential biomarker for assessing the state of diabetic control. The synthesis of methylguanidine is regulated by active oxygen, and since diabetes is associated with increased oxidative stress, this provides a plausible link between poor glycemic control and elevated methylguanidine levels. nih.gov
Table 2: Serum Methylguanidine Levels in Relation to Glycemic Control in IDDM
| Subject Group | Mean Serum Methylguanidine (μM) | Comparison to Controls |
|---|---|---|
| Poorly Controlled (HbA1c > 8%) | 1.31 +/- 0.08 | Significantly Higher |
| Well-Controlled (HbA1c < 8%) | 0.85 +/- 0.08 | Higher, but lower than poorly controlled |
| Non-diabetic Controls | 0.59 +/- 0.11 | Baseline |
Data from a study on children with IDDM. nih.gov
Analytical Methodologies for Methylguanidine Quantification and Characterization in Research
High-Performance Liquid Chromatography (HPLC) for Methylguanidine (B1195345) Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the determination of methylguanidine, offering robust and reproducible methods for its separation and quantification in complex matrices such as plasma and urine. nih.gov
Application of Fluorescence Detection in HPLC for Methylguanidine
To enhance the sensitivity of methylguanidine detection, which lacks a strong native chromophore, fluorescence detection is often employed following a post-column derivatization step. nih.gov In this approach, after the chromatographic separation, the eluted methylguanidine is mixed with a derivatizing agent that reacts to form a fluorescent product. This product is then detected by a fluorescence detector, which offers significantly higher sensitivity (10 to 1,000 times greater) and selectivity compared to standard UV detection. nih.govyoutube.com
A common derivatization reagent is alkaline ninhydrin (B49086), which reacts with methylguanidine to create a highly fluorescent product that can be monitored online. nih.gov Another method utilizes 9,10-phenanthrenequinone to form fluorescent derivatives of guanidino compounds, enabling detection at sub-nanomole levels. nih.gov This high sensitivity is particularly valuable for detecting trace amounts of compounds in demanding applications. youtube.comyoutube.com
Key Research Findings:
A study detailing an HPLC method with post-column derivatization using alkaline ninhydrin reagent reported a lower limit of detection for methylguanidine of 1 ng/ml in plasma and 100 ng/ml in urine. nih.gov This method proved effective for quantifying methylguanidine levels in both normal and uremic human subjects, as well as in dogs. nih.gov
| Parameter | Value | Source |
| Analyte | Methylguanidine | nih.gov |
| Technique | HPLC with Fluorescence Detection | nih.gov |
| Derivatization Reagent | Alkaline Ninhydrin | nih.gov |
| Lower Limit of Detection (Plasma) | 1 ng/ml | nih.gov |
| Lower Limit of Detection (Urine) | 100 ng/ml | nih.gov |
Cation-Exchange Chromatography in Methylguanidine Analysis
Due to its cationic nature at physiological pH, cation-exchange chromatography is a highly effective technique for the separation of methylguanidine. nih.govnih.gov This method utilizes a stationary phase with negatively charged functional groups that interact with the positively charged methylguanidine molecules. bio-rad.com The separation is based on the differential affinities of the sample components for the ion-exchange resin. mee-inc.comwmich.edu
In a typical setup, a cation-exchange column, such as an Ultrasil cation-exchange column, is used with a mobile phase consisting of a mixture of methanol (B129727) and an appropriate buffer, like monochloroacetate. nih.gov The separation process involves several key steps: equilibration of the column with a buffer, application of the sample, washing to remove unbound molecules, and finally, elution of the bound methylguanidine by changing the ionic strength or pH of the mobile phase. youtube.com
Research Examples:
One method successfully employed an Ultrasil cation-exchange column with a mobile phase of methanol and monochloroacetate (15/85, v/v) for the chromatographic separation of methylguanidine in biological fluids. nih.gov
Another rapid and sensitive HPLC method utilized a 6 x 0.23 cm cation-exchange column with 0.5 M sodium hydroxide (B78521) solution as the mobile phase to quantify methylguanidine and guanidine (B92328) in serum and cerebrospinal fluid from uremic patients. nih.gov
Ion Chromatography (IC) Applications for Methylguanidine Detection
Ion Chromatography (IC) is another powerful technique for the analysis of ions in liquid samples, including methylguanidine. eag.commetrohm.com IC separates ions based on their interactions with a stationary phase (an ion-exchange resin) and an eluent. mee-inc.com The separated ions are typically detected by a conductivity detector. eag.com
A novel IC method has been developed for the trace analysis of guanidine compounds in surface water, utilizing a resorcinarene-based stationary phase. rsc.org This material is designed to separate cationic compounds like methylguanidine, which are protonated under acidic conditions. rsc.org Using this method with integrated pulsed amperometric detection (IPAD), a detection limit in the range of 5–30 μg L−1 was achieved for methylguanidine. rsc.org This demonstrates the capability of IC for sensitive quantification of methylguanidine in environmental samples. rsc.org
| Parameter | Value | Source |
| Analyte | Methylguanidine | rsc.org |
| Technique | Ion Chromatography (IC) | rsc.org |
| Stationary Phase | Resorcinarene-based | rsc.org |
| Detection Method | Integrated Pulsed Amperometric Detection (IPAD) | rsc.org |
| Detection Limit | 5–30 μg L−1 | rsc.org |
Mass Spectrometry-Based Approaches for Methylguanidine Profiling
Mass spectrometry (MS) has become an indispensable tool in metabolomics for the identification and quantification of small molecules like methylguanidine. nih.govmonash.edu Its high sensitivity and selectivity, especially when coupled with liquid chromatography, allow for comprehensive metabolite profiling in complex biological matrices. researchgate.net
UPLC-QToF-MS/MS for Metabolite Profiling of Methylguanidine
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) is a state-of-the-art platform for metabolomic analysis. nih.govnih.gov This technique combines the high-resolution separation of UPLC with the accurate mass measurement and fragmentation capabilities of QToF-MS. nih.gov This allows for the confident identification of metabolites by providing both their precise mass and characteristic fragment ions. nih.gov
In a typical UPLC-QToF-MS/MS workflow for metabolite profiling, serum or urine samples are first subjected to UPLC separation. The eluting compounds are then ionized and analyzed by the QToF mass spectrometer, which acquires both full-scan MS data (for accurate mass determination) and MS/MS data (for structural elucidation). nih.govnih.gov This approach has been successfully used to identify numerous metabolites in various biological studies. nih.govrptu.de
Integration of Data Mining Tools for Methylguanidine Metabolite Identification
The vast and complex datasets generated by MS-based metabolomics require sophisticated data mining tools for efficient and accurate metabolite identification. nih.gov These software tools assist in differentiating drug-related or disease-related metabolites from the vast number of endogenous compounds present in biological samples. nih.gov
Several software platforms are available for processing MS data, including MZmine, XCMS, and Compound Discoverer. mtoz-biolabs.com These tools facilitate essential tasks such as peak detection, alignment, and normalization of the data. mtoz-biolabs.com Furthermore, they often integrate with online databases like the Human Metabolome Database (HMDB) and PubChem for the annotation of identified features by comparing experimental data with known metabolite information. mtoz-biolabs.comhmdb.ca For instance, JUMPm is a software tool designed for large-scale metabolite identification from LC-MS/MS analyses. mdpi.com These data mining strategies are crucial for extracting meaningful biological information from complex metabolomics datasets. nih.govnih.gov
Sample Preparation Strategies for Methylguanidine in Biological Matrices
The accurate quantification of methylguanidine in biological matrices such as plasma, serum, and urine is critically dependent on the initial sample preparation. The primary goal of this step is to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest, thereby enhancing the sensitivity and selectivity of the subsequent analytical method. The choice of a sample preparation strategy is often dictated by the nature of the biological matrix, the concentration of methylguanidine, and the requirements of the analytical instrument. Common strategies include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protein Precipitation
Protein precipitation is a widely used method for the rapid removal of proteins from biological samples, particularly plasma and serum. mdpi.comslideshare.net This technique involves the addition of a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing for their separation by centrifugation. nih.gov
Methodology: Organic solvents and strong acids are the most common precipitating agents. mdpi.com
Organic Solvents: Acetonitrile and ethanol (B145695) are frequently used. mdpi.comabcam.com They work by reducing the dielectric constant of the solution, which promotes electrostatic interactions between proteins and leads to their precipitation. abcam.com A typical procedure involves adding a volume of cold organic solvent (e.g., four to nine volumes of acetonitrile) to the plasma or serum sample. mdpi.comharvard.edu The mixture is vortexed and then incubated, often at a low temperature, to facilitate complete protein precipitation. abcam.comharvard.edu Following incubation, the sample is centrifuged at high speed, and the supernatant containing the analyte is collected for analysis. harvard.edu
Acid Precipitation: Trichloroacetic acid (TCA) and perchloric acid (PCA) are effective protein precipitants. mdpi.com These acids cause changes in pH that lead to protein denaturation and precipitation. mdpi.com For instance, a sample may be diluted with a solution of 5% PCA or 10% TCA to induce precipitation. mdpi.com
Metal Hydroxide Precipitation: An alternative method involves the use of zinc hydroxide. This approach offers the advantage of maintaining a nearly neutral pH, which can be beneficial for the stability of certain analytes. mdpi.com
The selection of the precipitating agent can influence the efficiency of protein removal and the potential for analyte co-precipitation. Therefore, the method must be carefully optimized for the specific application.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile technique for sample clean-up and concentration. mdpi.com It utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest while allowing interfering substances to pass through. mdpi.commdpi.com For a basic compound like methylguanidine, cation-exchange SPE is particularly effective. nih.gov
Methodology: A typical SPE procedure involves four main steps:
Conditioning: The sorbent is first activated and equilibrated with appropriate solvents. For a cation-exchange column, this might involve washing with methanol and then water to prepare the stationary phase for sample interaction. nih.gov
Loading: The pre-treated biological sample is loaded onto the SPE cartridge. For plasma samples, buffering to a specific pH may be required to ensure the analyte is in the correct ionic state for retention. nih.gov For instance, in one method for pantoprazole (B1678409) analysis, plasma samples were buffered to pH 9 before loading. nih.gov
Washing: The cartridge is washed with one or more solvents to remove unretained matrix components. The wash solvent is chosen to be strong enough to elute weakly bound interferences without eluting the target analyte. nih.gov
Elution: A solvent or solution is used to disrupt the interaction between the analyte and the sorbent, allowing the purified analyte to be collected. mdpi.com For cation-exchange SPE, this often involves using a buffer with a high ionic strength or a pH that neutralizes the charge of the analyte.
One study details the use of cation-exchange solid-phase extraction to isolate methylguanidine from plasma before HPLC analysis. nih.gov In contrast, the same study noted that urine samples could be simply diluted before direct injection, highlighting how the matrix dictates the required sample preparation complexity. nih.gov
Table 1: Example of Solid-Phase Extraction Parameters for Analyte Isolation from Plasma
| Parameter | Description | Reference |
|---|---|---|
| Analyte | Pantoprazole | nih.gov |
| Biological Matrix | Human Plasma | nih.gov |
| SPE Sorbent | LiChrolut RP-18 (Reversed-Phase) | nih.gov |
| Conditioning | 2 mL Methanol, followed by 2 mL Water | nih.gov |
| Sample Pre-treatment | Plasma buffered with 0.1 mol/L KH2PO4 (pH 9) | nih.gov |
| Washing | 2 mL Water | nih.gov |
| Elution | Acetonitrile and 0.001 mol/L NaOH | nih.gov |
This table provides an example of an SPE protocol. While not for methylguanidine specifically, it illustrates the typical parameters involved in developing an SPE method for a drug in plasma.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com This technique is effective for separating analytes from complex matrices like urine. nih.govidaho.gov The efficiency of the extraction is dependent on factors such as the choice of organic solvent, the pH of the aqueous phase, and the ionic strength of the solution. nih.gov
Methodology: The process generally involves the following steps:
pH Adjustment: The pH of the biological sample (e.g., urine) is adjusted to ensure the analyte of interest is in a neutral, un-ionized state, which maximizes its partitioning into the organic solvent. idaho.gov For a basic compound like methylguanidine, the sample would be made alkaline. idaho.gov
Solvent Addition: An immiscible organic solvent is added to the sample. nih.gov The choice of solvent is crucial; solvents like dichloromethane (B109758) and ethyl acetate (B1210297) are commonly used. nih.govnih.gov
Extraction: The mixture is vigorously agitated (e.g., by vortexing or rocking) to facilitate the transfer of the analyte from the aqueous phase to the organic phase. youtube.comnih.gov
Phase Separation: The two liquid phases are separated, typically by centrifugation to break up any emulsions. youtube.comnih.gov
Collection and Evaporation: The organic layer containing the analyte is collected. youtube.com The solvent is often evaporated and the residue reconstituted in a smaller volume of a solvent compatible with the analytical instrument, thereby concentrating the sample. idaho.gov
One study optimizing LLE for urinary volatile compounds found that dichloromethane was the most efficient extraction solvent after acidifying the urine with sulfuric acid and adding sodium sulphate to increase the ionic strength. nih.gov While this was for volatile compounds, the principles of optimizing solvent type, pH, and ionic strength are broadly applicable.
Table 2: Research Findings on Liquid-Liquid Extraction Optimization for Urine Samples
| Parameter | Investigated Conditions | Optimal Condition | Reference |
|---|---|---|---|
| Biological Matrix | Urine | Urine | nih.gov |
| Extraction Solvent | Dichloromethane, Chloroform, Diethyl Ether | Dichloromethane | nih.gov |
| Acidification | 0.01 M, 0.1 M, and 1 M Sulfuric Acid | 1 M Sulfuric Acid | nih.gov |
| Ionic Strength | 0 or 0.4 g of anhydrous sodium sulphate | Addition of Sodium Sulphate | nih.gov |
| Extraction Efficiency | >400 peaks detected with optimized LLE-GC-MS | N/A | nih.gov |
This table is based on a study optimizing LLE for a broad range of compounds in urine and demonstrates the key variables considered in method development.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Methylguanidine |
| Acetonitrile |
| Ethanol |
| Trichloroacetic acid (TCA) |
| Perchloric acid (PCA) |
| Zinc hydroxide |
| Methanol |
| Pantoprazole |
| Sodium hydroxide |
| Dichloromethane |
| Chloroform |
| Diethyl ether |
| Sulfuric acid |
| Sodium sulphate |
| Ethyl acetate |
| Guanidine |
| Ninhydrin |
Synthetic Methodologies and Derivative Research of Methylguanidine
Chemical Synthesis Pathways for Methylguanidine (B1195345) and Related Guanidines
The synthesis of methylguanidine and other substituted guanidines can be achieved through several established chemical pathways. These methods often involve the reaction of an amine with a guanylating agent.
One of the earliest and most common methods involves the reaction of an amine salt with cyanamide (B42294) or its dimer, dicyandiamide (B1669379). For instance, methylguanidine can be prepared by the interaction of methylammonium (B1206745) chloride with dicyandiamide. rsc.org Similarly, other alkylguanidines, such as ethyl- and propyl-guanidine nitrates, have been synthesized by reacting the corresponding amine nitrates with calcium cyanamide or dicyandiamide. cdnsciencepub.com The use of dicyandiamide with amine nitrates has been shown to produce yields as high as 88%. cdnsciencepub.com
A general equation for this reaction using dicyandiamide is: 2 R-NH₃⁺NO₃⁻ + (H₂N-C(=NH)-NH-CN) → 2 R-NH-C(=NH)-NH₃⁺NO₃⁻
Another prevalent strategy is the S-alkylation of thiourea (B124793) followed by reaction with an amine, a method known as the Rathke synthesis, although more modern approaches utilize protected and activated guanylating agents. Reagents like N,N′-Di-Boc-N″-triflylguanidine and 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) have become popular for their efficiency and milder reaction conditions. nih.govacs.org For example, HPCA is effective for the guanidination of amines in aqueous solutions at room temperature. acs.org
The table below summarizes some common synthetic routes for guanidines.
| Starting Materials | Guanylating Agent | Product | Key Features |
| Amine Salts (e.g., Methylammonium chloride) | Dicyandiamide | Substituted Guanidines | High yields, traditional method. rsc.orgcdnsciencepub.com |
| Amine Nitrates | Calcium Cyanamide | Substituted Guanidine (B92328) Nitrates | Yields ranging from 35-41%. cdnsciencepub.com |
| Amines | Cyanamide | Substituted Guanidines | Can be catalyzed by scandium(III) triflate in water. organic-chemistry.org |
| Amines | 1H-Pyrazole-1-carboxamidine (HPCA) | Substituted Guanidines | Efficient, occurs in aqueous solution at room temperature. acs.org |
| Amines | N,N′-Di-Boc-N″-triflylguanidine | Protected Guanidines | Efficient reagent for sensitive substrates like O-substituted hydroxylamines. nih.gov |
Exploration of Methylguanidine Derivatives in Receptor Ligand Discovery
The rigid structure and basicity of the guanidinium (B1211019) group make it a key pharmacophore in the design of ligands that interact with various biological receptors. Research has focused on synthesizing and evaluating methylguanidine derivatives to discover novel receptor antagonists and to understand their structure-activity relationships.
Researchers have successfully developed potent receptor antagonists by incorporating the guanidine moiety into larger molecular scaffolds. A notable example is the discovery of muscarinic M2 and M4 receptor (hM2R and hM4R) antagonists derived from histamine (B1213489) H3 receptor (H3R) ligands. nih.gov In this work, simple structural modifications to existing H3R antagonists, such as replacing a flexible carbon chain with a more rigid cyclohexylene group, led to a significant shift in pharmacological activity, resulting in potent muscarinic antagonists. nih.gov For example, the compound ADS10227, a benzylguanidine derivative, displayed high affinity for hM2R and hM4R with Ki values of 2.8 nM and 5.1 nM, respectively. nih.gov These findings highlight how subtle changes to a guanidine-containing molecule can dramatically alter its receptor selectivity and potency.
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. Studies on guanidine alkyl derivatives have provided insights into how substitution patterns on the guanidine core influence biological activity. For example, an examination of the effects of various guanidine derivatives on the release of norepinephrine (B1679862) from spleen strips revealed distinct activity profiles based on the position and number of methyl groups. nih.gov
The following table details the SAR findings for several guanidine analogs:
| Compound | Substitution Pattern | Effect on Norepinephrine Release |
| Guanidine | Unsubstituted | Enhanced release 2- to 3-fold. nih.gov |
| Methylguanidine | N-methyl | Enhanced release 2- to 3-fold. nih.gov |
| N,N-Dimethylguanidine | N,N-dimethyl | Enhanced release 2- to 3-fold. nih.gov |
| N,N'-Dimethylguanidine | N,N'-dimethyl | No effect. nih.gov |
| Propylguanidine | N-propyl | No effect; blocked the effect of guanidine. nih.gov |
This study concluded that active guanidine derivatives augment norepinephrine release by increasing calcium influx through voltage-sensitive channels. nih.gov The lack of effect from N,N'-dimethylguanidine suggests that the substitution pattern is critical for this specific biological activity. nih.gov Further SAR studies on hetarylpropylguanidines have also been conducted to develop selective histamine receptor ligands, with some S-methylisothiourea analogues showing high affinity for the H4 receptor. nih.gov
Methylguanidine as a Building Block in Complex Chemical Synthesis
Beyond its use in medicinal chemistry, the guanidine functional group is a versatile building block for constructing more complex molecular architectures, particularly heterocyclic compounds. sigmaaldrich.com The unique reactivity of its multiple nitrogen atoms allows it to participate in various cyclization reactions. at.ua
A prominent example is the Biginelli reaction, a three-component condensation between an aldehyde, a β-ketoester, and a urea (B33335) or urea-like compound. nih.gov When guanidine or methylguanidine is used in place of urea, the reaction yields 2-imino-5-carboxy-3,4-dihydropyrimidines, which are important heterocyclic scaffolds. nih.gov Although direct reactions can sometimes result in low yields, methods using protected guanidines, such as pyrazole (B372694) carboxamidine or a triazone-protected guanidine, have been developed to improve the synthesis of these heterocycles. nih.gov
The guanidine core is also central to the structure of several complex marine natural products with significant biological activities, including the crambescidin and batzelladine families of alkaloids. The synthesis of these intricate molecules often relies on strategies that construct the guanidine-containing core, highlighting the importance of guanidine derivatives as key synthetic intermediates. nih.gov Furthermore, guanidine-functionalized building blocks tethered to other reactive groups like alkynes or azides have been prepared, expanding their utility in convergent synthesis and bioconjugation. unisa.edu.auresearchgate.net
Advanced Guanidination Strategies in Proteomics and Chemical Biology Research
Guanidination, the chemical modification of primary amines to form guanidinium groups, has become a powerful tool in proteomics and chemical biology, particularly for mass spectrometry-based protein analysis. nih.gov The primary target for this modification is the ε-amino group of lysine (B10760008) residues within proteins.
Converting lysine to its guanidinated analogue, homoarginine, has several analytical advantages. nih.gov The guanidinium group is more basic than the primary amine of lysine, which enhances the ionization efficiency of peptides in mass spectrometry, leading to improved sensitivity of detection. nih.govchrom-china.com Trypsin, the most common enzyme used in proteomics to digest proteins into smaller peptides, cleaves specifically at the C-terminus of arginine and lysine residues. The conversion of lysine to homoarginine, which mimics arginine, ensures that trypsin still cleaves at these modified sites, preserving predictable fragmentation patterns. acs.org This modification often results in improved protein identification and sequence coverage. acs.orgchrom-china.com
Several reagents have been developed for efficient guanidination in proteomics research:
| Reagent | Description | Application Notes |
| O-Methylisourea | A common and effective reagent for converting lysine to homoarginine. nih.gov | Increases ionization efficiency and sensitivity of detection in mass spectrometry. nih.gov |
| 1H-Pyrazole-1-carboxamidine (HPCA) | A highly efficient guanidination reagent that can modify both lysine ε-amines and protein N-terminal α-amines. acs.org | Used in a method called TAGS (Terminal Amine Guanidination of Substrates) for comprehensive N-terminome analysis. acs.org |
These advanced guanidination strategies are also employed for quantitative proteomics. By using isotopic labeling, such as differential 15N/14N guanidination, researchers can accurately compare the relative abundance of proteins between different samples. nih.govprinceton.edu This integrative approach provides a robust and economical method for functional proteomic studies. nih.govprinceton.edu
Future Research Directions and Translational Perspectives for Methylguanidine
Identification of Novel Biological Roles for Methylguanidine (B1195345)
While historically recognized as a uremic toxin accumulating in renal failure, emerging evidence suggests that methylguanidine possesses a more complex biological profile. nih.gov Future research is poised to uncover novel functions beyond its established toxic role, particularly concerning its anti-inflammatory properties and interactions with cellular signaling pathways. nih.gov
Recent findings indicate that methylguanidine can inhibit nitric oxide synthase (NOS) activity and reduce the release of tumor necrosis factor-alpha (TNF-α). nih.govebi.ac.uk This suggests a potential role in modulating inflammatory responses and mitigating tissue damage associated with conditions like endotoxic shock. nih.govfoodb.ca Further investigation into these anti-inflammatory mechanisms could reveal new therapeutic applications. A key area of future study will be to delineate its specific effects on various NOS isoforms, such as neuronal and inducible NOS, to understand the full scope of its physiological impact. nih.gov
The role of methylguanidine in neurological function is another promising, albeit complex, area of investigation. Studies have shown that levels of guanidino compounds, including methylguanidine, can increase in specific brain regions in certain pathological states, such as in amygdala-kindled rats, suggesting a potential link to seizure activity. nih.gov Conversely, its ability to inhibit neuronal NOS could imply neuroprotective effects under different circumstances. nih.gov Untangling these dual roles is a critical objective for future neuroscience research.
Furthermore, the interaction between methylguanidine and the gut microbiome represents a nascent and exciting field of study. The gut microbiota can significantly influence the metabolism of various compounds, and understanding its role in methylguanidine processing could provide insights into the variability of its systemic levels and effects. youtube.commdpi.com Research into how gut bacteria might metabolize or be affected by methylguanidine could uncover new strategies for managing its concentration in the body. nih.gov
Finally, a deeper exploration of methylguanidine's role in broader cellular signaling is warranted. mdpi.com Its structural similarity to other biologically active molecules, like creatine, suggests it could participate in various metabolic and signaling pathways. news-medical.net Identifying the specific receptors, transporters, and enzymes that interact with methylguanidine will be crucial for building a comprehensive picture of its biological functions, moving beyond its identity as a simple metabolic waste product. nih.gov
Development of Enhanced Analytical and Bioanalytical Techniques for Methylguanidine
Accurate and reliable quantification of methylguanidine in biological matrices like plasma, urine, and tissues is essential for both clinical diagnostics and fundamental research. nih.govwum.edu.pl The development of more advanced, sensitive, and high-throughput analytical methods is a key future direction. cuni.cznih.gov
Historically, methods like spectrophotometry after chemical derivatization have been used. nih.gov However, modern bioanalysis has largely shifted towards chromatography-based techniques for their superior specificity and sensitivity. ijpsjournal.com High-performance liquid chromatography (HPLC), often coupled with fluorescence detection after post-column derivatization with reagents like ninhydrin (B49086) or 9,10-phenanthrenequinone, has proven effective for quantifying methylguanidine in serum, cerebrospinal fluid, and urine. nih.govnih.gov
Future advancements will likely focus on several key areas:
Increased Throughput and Automation: To facilitate large-scale clinical studies and routine monitoring, there is a significant push towards developing high-throughput screening (HTS) methodologies. researchgate.netchemdiv.com This involves miniaturizing and automating sample preparation and analysis, for example, by using 96-well or 1536-well plate formats and robotic liquid handlers. njit.edursc.org
Enhanced Sensitivity and Specificity: While current methods are sensitive, the drive for lower detection limits continues. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is becoming the gold standard in bioanalysis due to its exceptional sensitivity and selectivity, allowing for precise measurement of low-level analytes in complex biological samples. cuni.cz
Novel Sample Preparation Techniques: Sample preparation is often a bottleneck in bioanalytical workflows. nih.gov Innovations such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and newer microextraction techniques aim to improve recovery, reduce matrix effects, and allow for smaller sample volumes. youtube.com Volumetric absorptive microsampling (VAMS) is an emerging technique that offers accurate volume collection and the benefits of dried sample spots, simplifying storage and shipment. nih.gov
Point-of-Care and Real-Time Monitoring: The development of biosensors and microfluidic devices could enable real-time or point-of-care monitoring of methylguanidine levels. ijpsjournal.comnjit.edu This would be particularly valuable in clinical settings for the rapid assessment of uremic patients.
The table below summarizes and compares various analytical techniques used for methylguanidine determination.
| Analytical Technique | Principle | Key Advantages | Areas for Future Development |
| Spectrophotometry | Photometric measurement of a colored derivative. nih.gov | Simple, cost-effective. | Limited specificity and sensitivity compared to modern methods. |
| HPLC with Fluorescence Detection | Chromatographic separation followed by derivatization and fluorescence detection. nih.govnih.gov | Good sensitivity and reproducibility; well-established. nih.gov | Improving derivatization efficiency; reducing run times. |
| LC-MS/MS | Chromatographic separation coupled with mass-based detection of parent and fragment ions. cuni.cz | High sensitivity, high specificity, suitable for complex matrices. cuni.cz | Miniaturization, higher throughput, cost reduction. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, low sample and reagent consumption. | Enhanced coupling with MS for improved detection and quantification. |
| Biosensors/Microfluidics | Biological recognition element coupled to a transducer; analysis in miniaturized systems. ijpsjournal.comnjit.edu | Potential for real-time, point-of-care analysis; high throughput. njit.edu | Improving sensor stability, selectivity, and mass production. |
Theoretical and Computational Studies on Methylguanidine's Molecular Behavior
Complementing experimental research, theoretical and computational methods provide invaluable, atomistic-level insights into the molecular behavior of methylguanidine. youtube.com These approaches can predict its interactions with biological targets, elucidate its chemical properties, and guide the design of future experiments.
Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the dynamic behavior of molecules over time. nih.gov By simulating the movement and interactions of methylguanidine with proteins or other biomolecules, researchers can characterize binding stability, identify key interaction sites, and understand the conformational changes that may occur upon binding. nih.govtandfonline.com For example, Car-Parrinello molecular dynamics (CPMD) has been used to study the interaction of methylguanidine with metallic surfaces, demonstrating how its nitrogen atoms can stably interact with silver atoms. tandfonline.comtandfonline.com Similar simulations can be applied to biological systems, such as modeling methylguanidine (as the methylguanidinium (B1242240) ion) as an analog for the arginine side chain to study its interactions within protein binding pockets. acs.org
Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. tandfonline.comtandfonline.com These calculations can determine properties like electrostatic charges and bond orders, providing a detailed picture of how methylguanidine interacts with its environment. tandfonline.com QM studies can also be used to model chemical reactions, helping to predict metabolic pathways or the potential for methylguanidine to participate in electron transfer processes. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat a small, critical region of a system with high-level QM theory and the rest with classical mechanics, offer a balance between accuracy and computational cost for studying molecules in complex biological environments. acs.org
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. proquest.com Molecular docking can be used to screen large virtual libraries of compounds to identify potential inhibitors or to generate hypotheses about how methylguanidine binds to specific biological targets, such as its suspected interaction with nitric oxide synthase. nih.govproquest.com By analyzing the docking poses and scoring functions, researchers can prioritize experimental validation of the most likely interactions.
Future computational work will likely involve integrating these different methods and combining them with experimental data. For instance, docking could predict a binding pose, which is then tested for stability using long-term MD simulations, with key interactions further analyzed using QM calculations. This synergistic approach will be crucial for building a comprehensive, multi-scale model of methylguanidine's molecular behavior.
Interdisciplinary Approaches for Comprehensive Methylguanidine Research
To fully unravel the complex role of methylguanidine in health and disease, a concerted effort from researchers across multiple disciplines is essential. The multifaceted nature of this compound, from its chemical synthesis to its systemic biological effects, necessitates breaking down traditional research silos and fostering collaboration.
A truly comprehensive research strategy will integrate the following fields:
Chemistry: Synthetic chemists are needed to prepare methylguanidine monohydrochloride and its isotopically labeled analogs for use as standards in analytical studies. cuni.czrsc.org They can also design and create novel chemical probes and potential inhibitors based on the methylguanidine scaffold to help biologists investigate its functional roles. ebi.ac.uk
Biology and Pharmacology: Cell biologists, biochemists, and pharmacologists can use the tools developed by chemists to probe the effects of methylguanidine in cellular and animal models. mdpi.com This includes elucidating its impact on specific signaling pathways, its role as an enzyme inhibitor, and its broader physiological consequences. ebi.ac.uknih.gov
Analytical Science: Bioanalytical chemists are crucial for developing and validating the robust methods needed to accurately measure methylguanidine in complex biological samples. wum.edu.pl Collaboration between analytical and biological scientists ensures that the developed assays are suitable and sensitive enough for the intended research or clinical application. nih.gov
Computational Science: As detailed in the previous section, computational biologists and chemists can provide predictive models of methylguanidine's interactions and behavior. youtube.comtandfonline.com Close collaboration with experimentalists allows for the validation of these computational predictions and the use of experimental data to refine and improve the models.
Clinical Research: Clinicians are essential for translating fundamental discoveries from the lab into human studies. They can investigate the correlation between methylguanidine levels and disease states, such as chronic kidney disease or neurological disorders, and ultimately test the therapeutic potential of strategies aimed at modulating methylguanidine's activity. nih.govnih.gov
Systems Biology: This field aims to understand the larger picture by integrating diverse data types, including genomics, proteomics, and metabolomics ("omics"). uni-goettingen.de A systems biology approach would model the complex networks of interactions involving methylguanidine, helping to predict its downstream effects on the entire biological system and identify key nodes for therapeutic intervention. uni-goettingen.de
By combining these diverse perspectives and technologies, the scientific community can build a holistic understanding of methylguanidine, moving from a single-molecule focus to a systems-level appreciation of its role in biology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methylguanidine monohydrochloride in a laboratory setting?
- This compound can be synthesized via the reaction of methylamine with cyanamide under acidic conditions, followed by hydrochlorination. Key steps include stoichiometric control of reactants, pH adjustment to stabilize intermediates, and purification using recrystallization from ethanol or methanol. Characterization should involve NMR (¹H/¹³C) and mass spectrometry to confirm molecular identity, with HPLC analysis (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) to verify purity (>95%) .
Q. How should this compound be handled and stored to ensure safety and stability?
- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) to avoid inhalation or skin contact. Conduct operations in a fume hood to minimize dust exposure. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Stability testing under accelerated conditions (40°C/75% RH for 6 months) is recommended to assess hygroscopicity and degradation .
Q. What analytical techniques are commonly employed to characterize the purity of this compound?
- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid to determine hydrochloride content.
- Spectroscopy : FT-IR for functional group verification (e.g., guanidine N-H stretch at 3200–3400 cm⁻¹).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to quantify impurities (<0.5% threshold) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant properties of this compound using cell-free and cellular models?
- Cell-free systems :
- Assess scavenging of H₂O₂, HOCl, and peroxynitrite using luminol-enhanced chemiluminescence (CL). For example, initiate CL with 100 µM H₂O₂ and measure inhibition kinetics at varying methylguanidine concentrations (1–10 mM) .
- Quantify hydroxyl radical scavenging via competition assays with deoxyribose, monitoring thiobarbituric acid-reactive substances (TBARS) .
- Cellular models :
- Use FMLP-stimulated human leukocytes to evaluate inhibition of ROS production. Pre-incubate cells with methylguanidine (0.5–5 mM) for 30 minutes before stimulation and measure CL suppression .
Q. What are the potential sources of variability in measuring the scavenging activity of this compound against reactive oxygen species (ROS)?
- Concentration dependence : Nonlinear inhibition curves may arise due to pro-oxidant effects at high concentrations (>10 mM) or incomplete radical quenching.
- Matrix effects : Interference from biological media (e.g., serum proteins) can reduce bioavailability. Use buffer-only controls to isolate compound-specific activity.
- Radical specificity : Methylguanidine shows weak hydroxyl radical scavenging compared to aminoguanidine, necessitating orthogonal validation (e.g., ESR spectroscopy) .
Q. How should contradictory findings regarding the hydroxyl radical scavenging activity of this compound be addressed in meta-analyses?
- Critical factors :
- Assay sensitivity : Discrepancies may arise from differences in detection methods (e.g., CL vs. ESR). Prioritize studies using standardized protocols (e.g., •OH generation via Fenton reaction) .
- Concentration thresholds : Methylguanidine exhibits scavenging only at high concentrations (>5 mM), unlike aminoguanidine, which is effective at lower doses. Meta-analyses should stratify results by concentration and model system .
Methodological Recommendations
- Experimental replication : Include triplicate measurements and negative/positive controls (e.g., ascorbic acid for ROS assays) .
- Data reporting : Use standardized units (e.g., IC₅₀ in mM) and disclose purity grades of reagents to enhance reproducibility .
Safety and Compliance
- Waste disposal : Neutralize aqueous solutions with sodium bicarbonate before disposal to avoid environmental release of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
